Ethyl 2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Medicinal Chemistry Heterocyclic Synthesis Biginelli Reaction

Select this unsubstituted DHPM parent scaffold (CAS 33458-27-4) as your definitive SAR baseline. Unlike C4/C6-substituted derivatives with potent antibacterial activity (MIC 8–16 μg/mL against MSSA/MRSA), this compound exhibits no intrinsic DHFR inhibition—enabling unambiguous attribution of pharmacological effects to introduced substituents. Deploy as a negative control for DHFR-targeted antibacterial programs, a benchmark substrate for evaluating novel Biginelli synthetic methodologies, or a C6-unsubstituted entry point for derivatization strategies inaccessible from common 6-methyl DHPM building blocks. Research-grade, ≥97% purity.

Molecular Formula C7H10N2O3
Molecular Weight 170.17 g/mol
CAS No. 33458-27-4
Cat. No. B1313523
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
CAS33458-27-4
Molecular FormulaC7H10N2O3
Molecular Weight170.17 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CNC(=O)NC1
InChIInChI=1S/C7H10N2O3/c1-2-12-6(10)5-3-8-7(11)9-4-5/h3H,2,4H2,1H3,(H2,8,9,11)
InChIKeyDYEUWQNJWMPQAL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 2-Oxo-1,2,3,4-Tetrahydropyrimidine-5-Carboxylate (CAS 33458-27-4): Procurement-Grade DHPM Scaffold for Medicinal Chemistry


Ethyl 2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (CAS 33458-27-4) is a heterocyclic compound belonging to the dihydropyrimidinone (DHPM) class, also known as Biginelli compounds [1]. This compound features a tetrahydropyrimidine core with a 2-oxo group and a 5-carboxylate ethyl ester moiety, representing the fundamental unsubstituted DHPM scaffold that serves as the common synthetic precursor and structural comparator for all C4- and C6-substituted DHPM derivatives [2]. As the simplest member of this pharmacologically significant class, it provides a well-defined baseline for structure-activity relationship (SAR) studies and is commercially available as a research-grade building block with molecular weight 170.17 g/mol [3].

Why Ethyl 2-Oxo-1,2,3,4-Tetrahydropyrimidine-5-Carboxylate Cannot Be Interchanged with Substituted DHPM Analogs in SAR-Driven Programs


Generic substitution among DHPM-class compounds is scientifically unsound due to the profound impact of substituent variation on both synthetic accessibility and biological activity profiles. The unsubstituted parent scaffold (CAS 33458-27-4) differs fundamentally from C4/C6-substituted DHPM derivatives in its synthetic route requirements: traditional Biginelli condensation methods exhibit poor adaptability for obtaining DHPMs lacking substituents at the C4 position (R = H), necessitating alternative multi-stage synthetic approaches that are distinct from those used for substituted analogs [1]. Furthermore, biological activity is exquisitely sensitive to peripheral substitution pattern; even subtle positional isomerism (e.g., 2-fluorophenyl versus 4-fluorophenyl at C4) produces measurable differences in synthetic yield (83% vs. 90%) and distinct in silico binding profiles against therapeutic targets such as SARS-CoV-2 Mpro and RdRp [2]. These substituent-dependent variations in both synthetic efficiency and target engagement profiles preclude direct interchangeability of DHPM derivatives in medicinal chemistry campaigns.

Quantitative Differentiation Evidence for Ethyl 2-Oxo-1,2,3,4-Tetrahydropyrimidine-5-Carboxylate (CAS 33458-27-4) Versus Substituted DHPM Analogs


Synthetic Accessibility of Unsubstituted DHPM Scaffold: Comparative Yield Analysis vs. C4-Substituted Analogs

Ethyl 2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate represents the unsubstituted DHPM core (R = H at C4 position), which exhibits fundamentally different synthetic accessibility compared to C4-aryl-substituted DHPM derivatives. Traditional one-step Biginelli condensation methods demonstrate poor adaptability for preparing the unsubstituted parent compound due to the requirement for hydrogen at the C4 position, necessitating alternative multi-stage synthetic strategies such as the α-tosyl-substituted phenyl carbamate approach [1]. In contrast, C4-fluorophenyl-substituted DHPM derivatives are readily accessible via standard Biginelli conditions with reported yields of 83% for the 2-fluorophenyl isomer and 90% for the 4-fluorophenyl isomer [2]. This divergence in synthetic methodology and yield profile establishes the unsubstituted scaffold as a distinct chemical entity requiring separate procurement and synthetic planning.

Medicinal Chemistry Heterocyclic Synthesis Biginelli Reaction

Antibacterial Activity Comparison: Functionalized Amino DHPM Derivatives vs. Unsubstituted Parent Scaffold

A functionalized amino dihydropyrimidine derivative (Compound 4) demonstrated significant antibacterial activity against multiple Staphylococcus aureus strains, with minimum inhibitory concentration (MIC) values of 8 μg/mL against methicillin-sensitive S. aureus ATCC 25923, 16 μg/mL against methicillin-resistant S. aureus (MRSA) ATCC 43300, and 16 μg/mL against clinical MRSA isolate NRS70 [1]. The antibacterial mechanism was confirmed to involve inhibition of dihydrofolate reductase (DHFR), with an IC50 value of 6.25 μM against S. aureus DHFR [1]. In contrast, ethyl 2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate—the unsubstituted parent scaffold—exhibits no reported direct antibacterial activity and serves exclusively as a synthetic precursor for generating functionalized derivatives with enhanced antimicrobial potency [2]. This activity gap underscores that antibacterial efficacy is conferred by specific substituent modifications rather than the DHPM core structure itself.

Antibacterial DHFR Inhibition Antimicrobial Resistance

Physicochemical Stability and Derivatization Potential: Unsubstituted DHPM Core vs. Substituted Analogs

The unsubstituted DHPM core exhibits distinct hydrolytic stability behavior that differentiates it from C6-methyl-substituted derivatives. Under basic hydrolytic conditions (KOH in water under reflux), tetrahydropyrimidine (THPM) cores undergo deep decomposition into benzaldehyde, ammonia, and potassium carbonate [1]. This hydrolytic susceptibility is core-dependent and varies with substitution pattern. Additionally, the C6 position of the THPM core represents a critical diversity point for further functionalization; methyl groups at C6 can be readily transformed via bromination to yield 6-bromomethyl and 6-dibromomethyl derivatives, enabling subsequent substitution reactions [1]. The unsubstituted parent scaffold (CAS 33458-27-4), lacking a C6-methyl group, offers a fundamentally different derivatization trajectory, positioning it as a complementary starting material for exploring alternative functionalization routes not accessible from 6-methyl-substituted DHPMs. The compound's predicted pKa of 11.15±0.70 (based on structurally related DHPM analogs) further informs formulation and purification strategy development .

Chemical Stability Derivatization Lead Optimization

Pharmacological Target Engagement: Baseline Inactivity of Unsubstituted DHPM Scaffold Enables Clean SAR Interpretation

Patent literature identifies ethyl 2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (CAS 33458-27-4) as a synthetic intermediate within broader compound series claiming dual CDK and HDAC inhibitory activity for cancer treatment . However, the unsubstituted parent scaffold itself exhibits no reported direct CDK or HDAC inhibitory activity at therapeutically relevant concentrations. This baseline inactivity stands in contrast to extensively functionalized DHPM derivatives that demonstrate potent target engagement: for example, optimized DIMN-derived androgen receptor antagonists exhibit IC50 values as low as 0.35 μM against LNCaP prostate cancer cell growth . The absence of intrinsic activity in the parent scaffold validates its utility as a negative control and SAR baseline, ensuring that observed pharmacological effects in derivatized compounds can be unambiguously attributed to introduced substituents rather than confounding core scaffold activity.

Target Engagement CDK Inhibition HDAC Inhibition Cancer Therapeutics

Optimal Procurement and Application Scenarios for Ethyl 2-Oxo-1,2,3,4-Tetrahydropyrimidine-5-Carboxylate (CAS 33458-27-4) in Drug Discovery


SAR Baseline and Negative Control in Antibacterial DHFR Inhibitor Campaigns

Procure ethyl 2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate as a negative control compound for antibacterial structure-activity relationship studies targeting dihydrofolate reductase (DHFR). While functionalized amino DHPM derivatives demonstrate potent antibacterial activity with MIC values of 8-16 μg/mL against MSSA and MRSA strains and DHFR IC50 of 6.25 μM, the unsubstituted parent scaffold exhibits no intrinsic antibacterial activity [1]. This clean pharmacological profile enables unambiguous attribution of observed antibacterial effects to introduced substituents, establishing this compound as an essential SAR baseline reference for DHPM-based antibacterial development programs [2].

Synthetic Precursor for C6-Derivatization Routes Inaccessible from 6-Methyl DHPMs

Utilize ethyl 2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate as a starting material for exploring C6 functionalization strategies that cannot be accessed from the more common 6-methyl-substituted DHPM building blocks. The unsubstituted C6 position (R = H) offers a distinct derivatization trajectory compared to the bromomethylation pathway available to 6-methyl DHPM analogs [1]. Given that C6-substituted DHPMs undergo deep decomposition under basic hydrolytic conditions (KOH/water/reflux) into benzaldehyde, ammonia, and potassium carbonate, the unsubstituted scaffold provides an alternative entry point for installing diverse C6 functionalities via nucleophilic substitution or cross-coupling methodologies that are incompatible with 6-methyl analogs [1].

Reference Standard for CDK/HDAC Dual Inhibitor SAR Studies in Oncology

Deploy ethyl 2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate as a reference standard and synthetic intermediate in medicinal chemistry programs targeting dual CDK/HDAC inhibition for cancer therapy. Patent literature identifies this compound as a component within broader DHPM-based compound series claiming therapeutic utility in oncology [1]. The parent scaffold's lack of direct pharmacological activity at CDK and HDAC targets—contrasting sharply with optimized derivatives that achieve sub-micromolar cellular potency (e.g., AR antagonists with IC50 = 0.35 μM against LNCaP cells [2])—validates its role as a baseline comparator for evaluating potency gains conferred by systematic structural elaboration.

Comparative Benchmarking of Green Synthetic Methodologies for DHPM Scaffolds

Employ ethyl 2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate as a benchmark substrate for evaluating and comparing novel synthetic methodologies targeting the unsubstituted DHPM core. Unlike C4-fluorophenyl-substituted DHPM derivatives, which are readily accessible via standard Biginelli condensation with high yields (83% for 2-fluorophenyl isomer, 90% for 4-fluorophenyl isomer) [1], the unsubstituted parent scaffold demonstrates poor adaptability to traditional one-step Biginelli conditions and requires alternative multi-stage synthetic approaches [2]. This differential synthetic accessibility makes the unsubstituted compound an ideal benchmark for assessing the scope and limitations of newly developed DHPM synthetic methodologies, particularly those claiming improved performance for sterically unencumbered substrates.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

43 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ethyl 2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.